4,4',4''-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol)
Overview
Description
4,4’,4’'-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) is a complex organic compound featuring a pyrazole core substituted with three 2-methyl-3-butyn-2-ol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with 2-methyl-3-butyn-2-ol: The pyrazole core is then subjected to alkylation with 2-methyl-3-butyn-2-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne groups can yield alkanes or alkenes, depending on the conditions and reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are often used to deprotonate the compound, facilitating nucleophilic substitution.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4,4’,4’'-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) serves as a versatile building block for the construction of more complex molecules
Biology and Medicine
The compound’s potential biological activity is of significant interest. It may act as a ligand for various biological targets, including enzymes and receptors, making it a candidate for drug development. Its ability to undergo various chemical transformations also allows for the creation of derivatives with enhanced biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its ability to form stable, functionalized structures.
Mechanism of Action
The mechanism by which 4,4’,4’'-(1-methyl-1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol) exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole core can engage in hydrogen bonding and π-π interactions, while the alkyne groups can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: Lacks the additional functional groups, making it less versatile in chemical reactions.
2-methyl-3-butyn-2-ol: While it shares the alkyne functionality, it does not have the pyrazole core, limiting its applications in medicinal chemistry.
4,4’,4’'-(1H-pyrazole-3,4,5-triyl)tris(2-methyl-3-butyn-2-ol): Similar structure but without the methyl substitution on the pyrazole ring, which can affect its reactivity and biological activity.
Properties
IUPAC Name |
4-[3,5-bis(3-hydroxy-3-methylbut-1-ynyl)-1-methylpyrazol-4-yl]-2-methylbut-3-yn-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-17(2,22)11-8-14-15(9-12-18(3,4)23)20-21(7)16(14)10-13-19(5,6)24/h22-24H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDFNNLQPOLDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(N(N=C1C#CC(C)(C)O)C)C#CC(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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